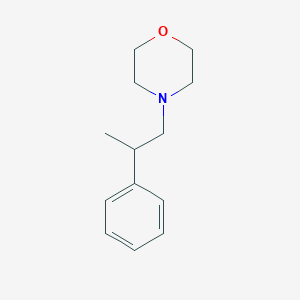
N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as BRD0705, is a chemical compound that has gained interest in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of isoxazolecarboxamide derivatives and has shown promising results in various biological assays.
Mechanism of Action
N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide exerts its biological effects by binding to the bromodomain of target proteins, thereby inhibiting their activity. Bromodomain-containing proteins are involved in the regulation of gene transcription, and their dysregulation has been linked to various diseases such as cancer, inflammation, and neurological disorders. By targeting these proteins, N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has the potential to modulate gene expression and provide therapeutic benefits.
Biochemical and Physiological Effects
N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to exhibit potent inhibitory activity against various bromodomain-containing proteins, including BRD4, which is involved in the regulation of cell proliferation and survival. In addition, N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has shown anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its high potency and specificity towards target proteins, which allows for precise modulation of gene expression. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the study of N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide. One potential application is the development of novel therapeutics for the treatment of cancer and inflammatory diseases. Another direction is the elucidation of its mechanism of action, which may provide insights into the regulation of gene transcription and the development of new drugs. Additionally, the synthesis of analogs of N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide may lead to the discovery of more potent and selective inhibitors of bromodomain-containing proteins.
Synthesis Methods
The synthesis of N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide involves the reaction between 2-bromo-4-methylphenyl isocyanate and 3,5-dimethyl-4-hydroxyisoxazole in the presence of a base. The resulting compound is then treated with chloroformic acid to obtain N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in high yield and purity.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various protein targets such as bromodomain-containing proteins, which play a crucial role in gene transcription and regulation. N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has also been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics.
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-7-4-5-11(10(14)6-7)15-13(17)12-8(2)16-18-9(12)3/h4-6H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOXKMIELINTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(ON=C2C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5182122.png)
![4,4-dimethyl-5-(phenoxyacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5182129.png)
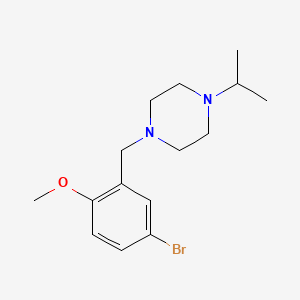
![N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide](/img/structure/B5182138.png)
![5-{4-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5182148.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5182155.png)
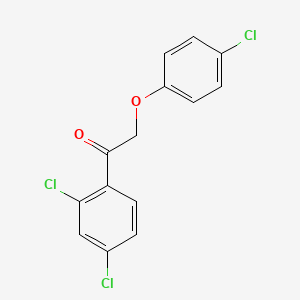
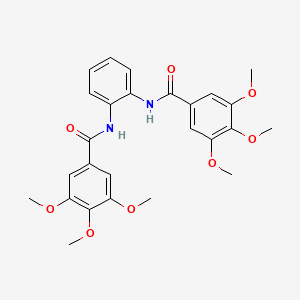
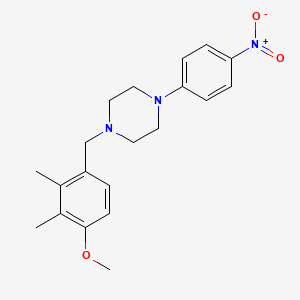
![5-methyl-3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5182176.png)
![methyl 2-({2-methyl-3-[(phenoxyacetyl)amino]benzoyl}amino)benzoate](/img/structure/B5182181.png)
![2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]oxy}acetamide](/img/structure/B5182199.png)
